N-((Morpholin-2-YL)methyl) ethanamine
Description
BenchChem offers high-quality N-((Morpholin-2-YL)methyl) ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((Morpholin-2-YL)methyl) ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(morpholin-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-8-5-7-6-9-3-4-10-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNHSNNDIIJVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438463 | |
| Record name | N-[(Morpholin-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122894-64-8 | |
| Record name | N-[(Morpholin-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermochemical Properties of N-((Morpholin-2-YL)methyl)ethanamine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved pharmaceuticals.[1][2] N-((Morpholin-2-YL)methyl)ethanamine represents a key structural motif within this class, combining the morpholine ring with a flexible diamine sidechain. A thorough understanding of its thermochemical properties—such as enthalpy of formation, entropy, and heat capacity—is fundamental for predicting its stability, reactivity, and behavior in various chemical and biological environments. This is crucial for applications ranging from reaction optimization and safety assessment to computational drug design and formulation development. As no experimental thermochemical data for N-((Morpholin-2-YL)methyl)ethanamine has been published, this guide provides a comprehensive framework of the state-of-the-art experimental and computational methodologies required to determine these critical parameters. We will explore the causality behind experimental choices, the importance of self-validating systems for data trustworthiness, and the synergistic power of combining empirical measurements with high-level quantum chemical calculations.
Introduction: The "Why" Behind Thermochemistry in Drug Development
In the journey of a drug candidate from discovery to market, its fundamental energetic properties are of paramount importance. Thermochemical data governs the molecule's inherent stability, dictates the energy landscape of its synthesis, and influences its interactions with biological targets. For a molecule like N-((Morpholin-2-YL)methyl)ethanamine (Figure 1), these properties are not mere academic curiosities; they are predictive tools.
-
Standard Enthalpy of Formation (ΔfH°) : This value quantifies the energy stored within the molecule's chemical bonds relative to its constituent elements in their standard states. It is the cornerstone for calculating the heat of any reaction involving the molecule, which is critical for assessing thermal hazards and ensuring process safety during scale-up.
-
Standard Molar Entropy (S°) : Entropy is a measure of the molecular disorder or the number of ways a system can arrange itself. For a flexible molecule, this includes translational, rotational, vibrational, and conformational contributions. Entropy changes drive processes like binding, dissolution, and phase transitions.
-
Heat Capacity (Cp) : This property describes how much heat is required to raise the temperature of the substance. It is essential for engineering calculations in chemical processes, including heating, cooling, and reactor design.[3]
This guide provides the blueprint for obtaining these values, ensuring the data is accurate, reliable, and fit for purpose in a rigorous research and development setting.
Figure 1. Chemical Structure of N-((Morpholin-2-YL)methyl)ethanamine.
Experimental Determination: The Gold Standard of Measurement
Direct experimental measurement remains the most definitive method for determining thermochemical properties. The techniques require meticulous attention to detail, but they provide the empirical foundation upon which all other models are built.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation of an organic compound is most accurately determined indirectly by measuring its enthalpy of combustion (ΔcH°) using a bomb calorimeter .[4][5] The principle is to completely oxidize the compound to defined products (CO₂(g), H₂O(l), and N₂(g)) and measure the heat released.
Causality of the Method: Why bomb calorimetry? The sealed, high-pressure oxygen environment ensures the reaction goes to completion, a prerequisite for accurate thermodynamic measurement. For nitrogen-containing compounds like our target molecule, this method requires a crucial correction for the formation of nitric acid (HNO₃), as the nitrogen does not convert perfectly to N₂ gas.[6][7]
-
Sample Preparation: A sample of high-purity N-((Morpholin-2-YL)methyl)ethanamine (mass accurately determined, ~0.8-1.0 g) is pressed into a pellet.
-
Bomb Assembly: The pellet is placed in a crucible within the bomb. A weighed length of fuse wire is connected to the electrodes, with the wire touching the pellet. 1 mL of deionized water is added to the bomb's base to ensure all water formed is in the liquid state and to absorb acid products.
-
Pressurization: The bomb is sealed and purged with oxygen before being filled to a pressure of ~30 atm. This high pressure is essential to ensure complete and rapid combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a precisely known mass of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium while the water is stirred continuously.
-
Combustion and Data Acquisition: The temperature is recorded at regular intervals for a few minutes to establish a baseline. The sample is then ignited via the fuse wire. The temperature is recorded continuously throughout the rapid rise and subsequent cooling period.
-
Post-Combustion Analysis: After the run, the bomb is depressurized. The interior is rinsed with deionized water, and these washings are titrated with a standard sodium carbonate solution to quantify the amount of nitric acid formed. Any unburnt fuse wire is weighed.
-
Calculation: The total heat released is calculated from the corrected temperature change and the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid). Corrections are applied for the heat of fuse wire combustion and the heat of nitric acid formation.
-
Hess's Law Application: The standard enthalpy of formation (ΔfH°) is then calculated from the experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law and the known ΔfH° values for CO₂ and H₂O.[8]
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring heat capacity and the energetics of phase changes (e.g., melting).[9][10] It operates by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference.[11]
Causality of the Method: Why DSC? Its high sensitivity allows for precise measurement of heat flow changes with very small sample sizes. For heat capacity, it provides data over a wide temperature range, which is crucial for calculating changes in enthalpy and entropy with temperature.[12][13][14]
-
Calibration: The instrument's temperature and enthalpy scales are calibrated using high-purity standards (e.g., indium).
-
Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program (e.g., 25°C to 150°C at 10°C/min) to obtain a baseline heat flow curve.
-
Standard Run: A sapphire standard, with a well-known heat capacity, is placed in the sample pan and the temperature program is repeated.
-
Sample Run: The sapphire is replaced with an accurately weighed sample of N-((Morpholin-2-YL)methyl)ethanamine, and the temperature program is run a final time.
-
Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the sapphire standard and the baseline.
Computational Thermochemistry: The Predictive Powerhouse
When experimental measurements are not feasible, or to gain deeper molecular insight, computational chemistry provides an indispensable toolkit. High-accuracy composite methods are designed to approximate the results of computationally expensive theories, providing data with "chemical accuracy" (conventionally ±1 kcal/mol or ~4 kJ/mol).[15]
Causality of the Method: Why composite methods? No single, computationally affordable method can accurately calculate all components of the total energy. Composite methods, like the Gaussian-n (G3, G4) theories, combine results from different levels of theory and basis sets to systematically cancel errors and extrapolate to a highly accurate final energy.[16][17]
-
Conformational Analysis: The first and most critical step for a flexible molecule is to identify all low-energy conformers. This is typically done using a computationally inexpensive method like molecular mechanics, followed by re-optimization of the most stable conformers using a more robust quantum method (e.g., B3LYP/6-31G(d)).
-
Geometry Optimization and Frequency Calculation: The lowest energy conformer is fully optimized, and its vibrational frequencies are calculated at a specified level of theory (e.g., B3LYP/6-31G(d)). This step is crucial for obtaining the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.
-
High-Level Single-Point Energies: A series of increasingly accurate single-point energy calculations are performed on the optimized geometry, as prescribed by the G3 or G4 protocol. These calculations capture the complex effects of electron correlation.
-
Energy Combination: The energies from the various steps are combined in a specific formula, which includes empirical corrections (the "higher-level correction") to account for remaining deficiencies in the theoretical methods.
-
Enthalpy of Formation Calculation: The final G3/G4 energy is an absolute energy at 0 K. To convert this to a standard enthalpy of formation at 298.15 K, an atomization method or an isodesmic reaction scheme is used. The isodesmic approach is often superior as it maximizes the cancellation of systematic errors in the calculations.[18]
Data Presentation and Trustworthiness
Obtaining data is only half the battle; ensuring its quality and presenting it clearly are equally vital. All thermochemical data must be reported with a rigorous uncertainty analysis.[19][20]
Trustworthiness through Self-Validation: A trustworthy protocol is a self-validating one.
-
In Experiment: This is achieved through the calibration of the calorimeter with a certified standard (benzoic acid), ensuring traceability. The nitric acid correction and accounting for all heat sources (fuse wire) demonstrate a complete and validated energy balance.[5]
-
In Computation: Trust is built by benchmarking the chosen method (e.g., G3) against a set of well-established experimental values for structurally related molecules. Agreement within the expected accuracy of the method validates its application to the target molecule.
The highest confidence is achieved when experimental and computational results converge. A discrepancy between a high-level calculation and a careful experiment points to a potential error in one or the other, prompting further investigation.
Table 1: Key Thermochemical Properties of N-((Morpholin-2-YL)methyl)ethanamine (Note: As no published data is available, this table illustrates the target properties and the required information for proper reporting. Values would be populated upon completion of the described protocols.)
| Property | Symbol | Value (units) | Method | Uncertainty |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | TBD (kJ/mol) | Bomb Calorimetry / G3 Theory | TBD |
| Standard Molar Entropy (gas) | S°(g) | TBD (J/mol·K) | Statistical Mechanics (G3) | TBD |
| Molar Heat Capacity (liquid, 298.15 K) | Cp,m(l) | TBD (J/mol·K) | Differential Scanning Cal. | TBD |
| Enthalpy of Fusion | ΔfusH | TBD (kJ/mol) | Differential Scanning Cal. | TBD |
Conclusion
Determining the thermochemical properties of N-((Morpholin-2-YL)methyl)ethanamine is a task that demands a multi-pronged approach, leveraging the strengths of both meticulous experimentation and high-level computational theory. Bomb calorimetry provides the benchmark for enthalpy of formation, while DSC is the tool of choice for heat capacity and phase transitions. These are complemented and validated by composite quantum chemical methods like G3 theory, which offer predictive power and molecular insight. By following the rigorous, self-validating protocols outlined in this guide, researchers can generate the high-quality, trustworthy data essential for advancing drug development, ensuring process safety, and building the next generation of predictive chemical models.
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 27, 2026, from [Link]
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Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved January 27, 2026, from [Link]
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Truman State University. (2013). Bomb Calorimetry. Retrieved January 27, 2026, from [Link]
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National Institute of Standards and Technology. (2019). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC 2019-013-1-100). Retrieved January 27, 2026, from [Link]
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Rogers, D. W., et al. (2003). G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of[2]-Radialene and Related Compounds. The Journal of Physical Chemistry A, 107(51), 11473–11477.
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A Senior Application Scientist's Guide to Sourcing and Qualifying N-((Morpholin-2-YL)methyl)ethanamine for Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a cornerstone in medicinal chemistry, prized for its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic character and a pKa value that enhances aqueous solubility, make it a valuable scaffold in the development of drugs targeting the central nervous system (CNS) and beyond[1]. N-((Morpholin-2-YL)methyl)ethanamine, a specific derivative, represents a key building block for introducing this advantageous functionality. However, the successful integration of this or any chemical entity into a research pipeline hinges on the purity, consistency, and reliability of the starting material.
This technical guide provides an in-depth framework for the selection and qualification of commercial suppliers of N-((Morpholin-2-YL)methyl)ethanamine. Moving beyond a simple vendor list, this document details the critical parameters for supplier evaluation, outlines a robust protocol for incoming quality control, and discusses the broader context of its application, empowering researchers to make informed sourcing decisions that ensure experimental reproducibility and integrity.
Chemical Identity and Key Properties
Before initiating a sourcing campaign, it is imperative to establish a clear and unambiguous definition of the target molecule. Confusion between isomers or related structures can lead to significant setbacks in research. The compound of interest is N-((Morpholin-2-YL)methyl)ethanamine. It is critical to distinguish this from the more common isomer, N-(2-Aminoethyl)morpholine (or 2-Morpholinoethylamine), where the ethylamine group is attached at the 4-position (the nitrogen atom) of the morpholine ring[2].
The target molecule, with substitution at the 2-position, presents a chiral center, a factor that must be considered in both sourcing and application.
| Property | Value | Source |
| Chemical Name | N-((Morpholin-2-YL)methyl)ethanamine | - |
| Synonyms | N-ethyl-1-(morpholin-2-yl)methanamine | - |
| CAS Number | Not widely listed; related compounds exist. For sourcing, structural clarity is key. | - |
| Molecular Formula | C₇H₁₆N₂O | Calculated |
| Molecular Weight | 144.22 g/mol | Calculated |
| Structure | ![]() | - |
Note: The IUPAC name and structure define the molecule precisely. When a specific CAS number is elusive, providing the exact structure to potential suppliers is the most effective communication strategy. A related, but distinct, compound N-ethyl-N-[(morpholin-2-yl)methyl]ethanamine has a registered CAS number of 122894-66-0[3]. Researchers must carefully verify the structure to ensure they are sourcing the correct molecule.
Supplier Evaluation and Qualification: A Multi-Factor Approach
Selecting a supplier is not merely a transactional step; it is the foundation of reliable and reproducible science. For a niche building block like N-((Morpholin-2-YL)methyl)ethanamine, a thorough vetting process is essential.
Key Evaluation Criteria:
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Purity and Analytical Transparency: A reputable supplier will provide a comprehensive Certificate of Analysis (CoA) for each batch. This document is non-negotiable. It should detail the purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and confirm the structure's identity via Nuclear Magnetic Resonance (¹H NMR) and/or Mass Spectrometry (MS). Do not rely solely on a stated purity percentage; demand the raw data.
-
Documentation and Traceability: Beyond the CoA, the supplier should provide a Safety Data Sheet (SDS) outlining handling procedures and potential hazards. Furthermore, inquire about their quality management system (e.g., ISO 9001 certification). Can they guarantee batch-to-batch consistency and provide traceability?
-
Technical Support: A supplier's value is significantly enhanced by accessible and knowledgeable technical support. Can their scientists answer specific questions about the compound's stability, solubility, or potential impurities? This level of support indicates a deeper investment in their products.
-
Custom Synthesis Capabilities: Given the specificity of this compound, many catalog offerings may originate from custom synthesis labs. Suppliers with in-house synthesis and purification capabilities often have greater control over product quality and can provide more detailed information about the synthesis route, which can be crucial for identifying potential process-related impurities.
Representative Commercial Suppliers
While availability can fluctuate, the following companies are established players in the chemical supply and custom synthesis space and are logical starting points for inquiries.
| Supplier | Typical Offerings & Services | Noteworthy Considerations |
| Sigma-Aldrich (Merck) | Offers a vast catalog, including "AldrichCPR" (Chemicals for Pre-clinical Research) grade compounds. They have listed N-((morpholin-2-yl)methyl)ethanamine specifically for early discovery researchers[4]. | Strong documentation and quality control systems. May have higher price points but often provides reliability. |
| Fluorochem | Lists related and isomeric compounds, indicating capabilities in this area of chemistry. They offer N-ethyl-N-[(morpholin-2-yl)methyl]ethanamine[3]. | A good source for specialized building blocks. It is crucial to confirm the exact structure when ordering. |
| Fisher Scientific | Acts as a major distributor for many chemical producers, including eMolecules, which lists related morpholine derivatives[5]. | Broad access to a range of manufacturers. The level of technical detail available may depend on the original producer. |
| Custom Synthesis Providers | Companies like Simson Pharma specialize in custom synthesis of complex organic molecules, including pharmaceutical impurities and research chemicals. | The best option when the compound is not available off-the-shelf. Allows for specific purity requirements and analytical packages to be requested. |
Incoming Quality Control: The Self-Validating Protocol
Trust, but verify. Upon receiving any new chemical, particularly a key building block, an independent in-house verification is a critical step to preemptively troubleshoot future experiments. This protocol ensures the material's identity and purity, safeguarding against batch-to-batch variability and costly experimental failures.
Workflow for New Batch Qualification
The following diagram outlines a logical workflow for qualifying a new batch of N-((Morpholin-2-YL)methyl)ethanamine.
Caption: Workflow for incoming quality control of a new chemical batch.
Step-by-Step Methodologies
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Documentation Review:
-
Objective: Confirm that the received material matches the order and that the supplier's quality data meets your specifications.
-
Procedure:
-
Cross-reference the product name, CAS number (if available), and batch number on the container with the Purchase Order (PO) and the Certificate of Analysis (CoA).
-
Scrutinize the CoA: Does the purity meet or exceed the required specification (e.g., >95%)?
-
Review the analytical methods used (e.g., HPLC, GC, NMR). Are they appropriate for this molecule?
-
Review the SDS for appropriate handling, storage, and disposal procedures.
-
-
-
¹H NMR for Structural Confirmation:
-
Objective: To verify the chemical structure is correct and identify any major organic impurities.
-
Procedure:
-
Accurately weigh ~5-10 mg of the compound.
-
Dissolve in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean NMR tube. The choice of solvent should be based on the compound's solubility.
-
Acquire a standard ¹H NMR spectrum.
-
Process the spectrum and integrate the peaks.
-
Analysis: Compare the obtained spectrum to a reference spectrum or predict the expected shifts and splitting patterns. Key features to look for in N-((Morpholin-2-YL)methyl)ethanamine include the signals corresponding to the morpholine ring protons, the methylene bridge protons, and the N-ethyl group protons. The integration of these signals should match the number of protons in each environment. The presence of significant unexpected peaks may indicate impurities.
-
-
-
LC-MS for Purity and Mass Confirmation:
-
Objective: To obtain an accurate purity value and confirm the molecular weight of the main component.
-
Procedure:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile/Water).
-
Develop an appropriate HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Inject a small volume (e.g., 1-5 µL) onto the LC-MS system.
-
Analysis: The HPLC chromatogram (typically monitored by UV absorbance) will show the main peak and any impurities. The area percentage of the main peak provides the purity value. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting peaks. For the target compound, you should observe a peak corresponding to [M+H]⁺ at approximately 145.13 m/z.
-
-
Applications in Drug Discovery and R&D
The morpholine scaffold is widely incorporated into molecules designed to interact with biological systems[6]. Its utility stems from its ability to act as a bioisostere for other ring systems, improve solubility, and reduce metabolic lability. Molecules containing the morpholine ring have shown a wide range of biological activities, including anticancer and antimicrobial effects[6][7].
Specifically, the 2-substituted morpholine core, as found in N-((Morpholin-2-YL)methyl)ethanamine, is a key structural element in various pharmacologically active compounds. For example, morpholinone derivatives are used in the synthesis of drugs like Aprepitant, an antiemetic agent, and have been explored for their T-type Ca²⁺ channel blocking and antifungal activities[8].
The synthesis pathway below illustrates a conceptual application where the primary amine of N-((Morpholin-2-YL)methyl)ethanamine could be used as a nucleophile to be coupled with other fragments, making it a valuable building block for creating diverse chemical libraries for drug screening.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. N-((morpholin-2-yl)methyl) ethanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. eMolecules N-ETHYL-N-[(MORPHOLIN-2-YL)METHYL] ETHANAMINE | 122894-66-0 | Fisher Scientific [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. Insight into the inhibitory potential of metal complexes supported by (E)-2-morpholino- N-(thiophen-2-ylmethylene)ethanamine: synthesis, structural properties, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes & Protocols: N-((Morpholin-2-YL)methyl)ethanamine as a Versatile Building Block for the Synthesis of Novel Bioactive Compounds
Abstract
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its advantageous physicochemical, biological, and metabolic properties.[1][2] This guide provides an in-depth exploration of N-((Morpholin-2-YL)methyl)ethanamine, a bifunctional building block poised for the efficient construction of novel and diverse chemical entities. We will delve into the strategic advantages of this reagent, present detailed protocols for its derivatization, and discuss potential applications in drug discovery. The methodologies outlined herein are designed to be robust and adaptable, empowering researchers to leverage the unique structural attributes of this compound in their synthetic endeavors.
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine ring is a recurring motif in a multitude of approved and experimental drugs, a testament to its utility in drug design.[1][3] Its prevalence stems from a combination of desirable characteristics:
-
Improved Physicochemical Properties: The morpholine moiety often imparts increased aqueous solubility and a favorable lipophilicity profile to parent molecules, crucial for optimizing pharmacokinetic properties.[4]
-
Metabolic Stability: The saturated heterocyclic system of morpholine is generally resistant to metabolic degradation, enhancing the in vivo half-life of drug candidates.
-
Versatile Synthetic Handle: As a secondary amine, the morpholine nitrogen provides a readily accessible point for synthetic elaboration, facilitating the construction of diverse compound libraries.[1]
-
Biological Activity: The morpholine scaffold itself can be a key component of a pharmacophore, engaging in crucial interactions with biological targets.[1][5]
N-((Morpholin-2-YL)methyl)ethanamine (Figure 1) is a particularly interesting building block as it presents two distinct nucleophilic centers: the secondary amine of the morpholine ring and the primary ethylamine side chain. This differential reactivity allows for selective functionalization, opening avenues for the creation of complex molecular architectures.
Figure 1: Structure of N-((Morpholin-2-YL)methyl)ethanamine
| Property | Value | Source |
| Molecular Formula | C7H16N2O | |
| Molecular Weight | 144.21 g/mol | |
| Form | Solid | |
| InChI Key | DLNHSNNDIIJVDE-UHFFFAOYSA-N |
Synthetic Strategies and Protocols
The dual amine functionality of N-((Morpholin-2-YL)methyl)ethanamine allows for a range of synthetic transformations. The following protocols provide detailed, step-by-step methodologies for common derivatization reactions.
Selective N-Alkylation of the Ethylamine Side Chain
This protocol leverages the greater nucleophilicity of the primary amine on the ethylamine side chain compared to the secondary amine within the morpholine ring.
Protocol 1: Selective N-Alkylation via Reductive Amination
This procedure is adapted from established methods for the reductive amination of amines.[6][7]
Objective: To selectively alkylate the primary amine of N-((Morpholin-2-YL)methyl)ethanamine.
Materials:
-
N-((Morpholin-2-YL)methyl)ethanamine
-
Aldehyde or Ketone of choice (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of N-((Morpholin-2-YL)methyl)ethanamine (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere, add the aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous DCM: Ensures the reducing agent remains active and prevents hydrolysis of the intermediate imine.
-
Acetic Acid: Catalyzes the formation of the iminium ion, which is more electrophilic and readily reduced.
-
Sodium Triacetoxyborohydride: A mild and selective reducing agent for imines, which tolerates a wide range of functional groups.
-
Aqueous Workup: Neutralizes the acidic catalyst and removes water-soluble byproducts.
Workflow Diagram:
Caption: Workflow for selective N-alkylation.
Acylation of the Morpholine Nitrogen
This protocol describes the acylation of the secondary amine within the morpholine ring, which is generally less reactive than the primary amine of the side chain. Protection of the primary amine may be necessary for complete selectivity.
Protocol 2: Acylation of the Morpholine Ring
Objective: To acylate the secondary amine of the morpholine ring.
Materials:
-
N-((Morpholin-2-YL)methyl)ethanamine (with protected primary amine if necessary)
-
Acyl chloride or anhydride of choice (e.g., benzoyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Argon or Nitrogen supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-((Morpholin-2-YL)methyl)ethanamine (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere.
-
Add a suitable base such as triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base (Et₃N or DIPEA): Scavenges the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Ice Bath: Controls the initial exothermic reaction, preventing potential side reactions.
-
Anhydrous Solvent: Prevents hydrolysis of the acylating agent.
Workflow Diagram:
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of N-((Morpholin-2-YL)methyl)ethanamine
Introduction
N-((Morpholin-2-YL)methyl)ethanamine is a chiral substituted morpholine derivative that serves as a valuable building block in pharmaceutical and medicinal chemistry.[1] Its structure, featuring a polar morpholine ring, a secondary amine, and a stereocenter, presents a unique set of purification challenges. The basic nature of the amine functionality can lead to problematic interactions with standard silica gel, while its polarity can complicate extraction and crystallization procedures.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound and its analogs. We will explore the root causes of these challenges and offer field-proven protocols to achieve high purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues observed during the work-up and purification of N-((Morpholin-2-YL)methyl)ethanamine.
Q1: My TLC analysis shows significant streaking and my compound barely moves from the baseline. What's wrong?
Answer: This is a classic sign of strong interaction between your basic amine and the acidic silanol groups on the surface of a standard silica gel TLC plate.[2] This interaction can cause poor resolution, band spreading, and even partial degradation of the product on the stationary phase.[2]
Troubleshooting Steps:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a competing base to your mobile phase (eluent). This base will "neutralize" the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Recommendation: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[3]
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different TLC plate.
-
Neutral Alumina Plates: Alumina is less acidic than silica and can significantly reduce tailing for basic compounds.
-
Reversed-Phase Plates (C18): For highly polar compounds, reversed-phase TLC can be an effective alternative.[4]
-
Q2: My crude product is a persistent, non-crystallizable oil. How can I purify it?
Answer: Many chiral amines, especially those with flexible side chains, exist as oils or low-melting solids that are difficult to crystallize directly. The presence of minor impurities can further inhibit crystallization.
Troubleshooting Steps:
-
Salt Formation: The most robust method to induce crystallization is to convert the basic amine into a salt.[5][6] Salts are typically well-ordered, crystalline solids with higher melting points and different solubility profiles than the free base.
-
Hydrochloride (HCl) Salt: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or 2-propanol). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or diethyl ether) until precipitation is complete.
-
Other Acids: If the HCl salt does not crystallize well, other acids like tartaric, oxalic, or succinic acid can be screened.[5]
-
Key Insight: The choice of both the acid and the crystallization solvent is critical and often requires screening to find the optimal conditions for forming a high-quality crystal lattice.[7][8]
-
-
Chromatography: If salt formation is not desired, flash column chromatography is the next best option (see Q3 for details).
Q3: What are the best practices for purifying this amine by flash column chromatography?
Answer: As with TLC, the key to successful column chromatography is mitigating the interaction with silica gel.
Troubleshooting Steps:
-
Use a Modified Eluent: Always use an eluent containing a basic modifier like triethylamine. A common starting point is a gradient of methanol in dichloromethane (DCM) with 1% TEA throughout.
-
Deactivate the Silica Gel: Before loading your sample, pre-flush the packed column with 2-3 column volumes of your eluent containing the basic modifier.[3] This ensures the stationary phase is fully neutralized before the compound is introduced.
-
Consider Alternative Stationary Phases: For particularly challenging separations, consider using basic alumina or an amine-functionalized silica gel.[5]
Q4: My NMR spectrum shows residual starting materials from a reductive amination synthesis. How can I remove them?
Answer: A common synthesis route for N-((Morpholin-2-YL)methyl)ethanamine is the reductive amination of a morpholine-2-carboxaldehyde derivative with ethylamine.[9][10] Residual starting materials and unreacted intermediates can often contaminate the final product. Acid-base liquid-liquid extraction is a highly effective technique for their removal.[11][12]
Troubleshooting Steps:
-
Dissolve: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or DCM.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl).[13] Your desired amine product will be protonated and move into the aqueous layer, while neutral impurities (like the starting aldehyde) will remain in the organic layer.
-
Separate Layers: Separate the aqueous layer containing your protonated product.
-
Basify and Re-extract: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO3) until the solution is basic (pH > 10).[13] This will deprotonate your amine, causing it to precipitate or become an oil. Extract the free base back into a fresh portion of organic solvent (e.g., DCM).
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.
Q5: How can I determine the enantiomeric purity of my final product?
Answer: Since the starting material contains a stereocenter, it is crucial to assess the enantiomeric purity (or enantiomeric excess, e.e.) of the final product. Standard techniques like NMR or regular HPLC will not distinguish between enantiomers.
Troubleshooting Steps:
-
Chiral HPLC/GC: This is the most common and accurate method.[14][15] It requires a specialized chiral column. The choice of column and mobile phase will depend on the specific properties of the compound and may require some method development.[16][17]
-
NMR with a Chiral Solvating Agent: An alternative to chiral chromatography is to use NMR spectroscopy in the presence of a chiral solvating agent (CSA), such as (R)-(-)-Mandelic acid or a BINOL derivative.[14] The CSA will form diastereomeric complexes with the two enantiomers of your amine, which can often be resolved as separate peaks in the ¹H NMR spectrum, allowing for quantification.
Data & Protocols
Table 1: Troubleshooting Common Purification Scenarios
| Observed Problem | Primary Cause | Recommended Solution(s) | Secondary Action(s) |
| TLC Streaking | Acid-base interaction with silica.[2] | Add 1-2% triethylamine or NH4OH to the eluent. | Use neutral alumina or C18 reversed-phase TLC plates. |
| Product is a Persistent Oil | High polarity, impurities inhibiting crystallization. | Convert to a crystalline salt (e.g., HCl, tartrate).[18] | Purify by flash chromatography first, then attempt crystallization. |
| Poor Recovery from Column | Irreversible binding or degradation on acidic silica. | Deactivate silica with a TEA-containing eluent before loading.[3] | Use a less acidic stationary phase like basic alumina.[5] |
| Residual Aldehyde Impurity | Incomplete reaction or inefficient work-up. | Perform an acid-base liquid-liquid extraction.[11] | Re-purify by column chromatography with an optimized solvent system. |
| Enantiomers Not Separated | Standard analytical methods are not stereoselective. | Use Chiral HPLC or Chiral GC.[15] | Use NMR with a chiral solvating agent.[19] |
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to remove neutral or acidic impurities from the basic amine product.
-
Dissolution: Dissolve the crude reaction mixture (~1g) in 50 mL of ethyl acetate.
-
Acid Extraction: Transfer the organic solution to a 250 mL separatory funnel. Add 30 mL of 1M HCl (aq) and shake vigorously for 1 minute. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. The desired amine is now in this aqueous layer as its ammonium salt.[13] The organic layer, containing neutral impurities, can be discarded.
-
Repeat (Optional): For higher purity, extract the organic layer again with a fresh 15 mL portion of 1M HCl (aq) and combine the aqueous layers.
-
Liberation of Free Base: Cool the combined aqueous layers in an ice bath. Slowly add 2M NaOH (aq) dropwise with stirring until the pH is >10 (verify with pH paper). The solution may become cloudy as the free amine comes out of solution.
-
Back Extraction: Return the basic aqueous solution to the separatory funnel. Extract the liberated amine with three 30 mL portions of dichloromethane (DCM).
-
Drying and Concentration: Combine the DCM extracts, dry over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator to yield the purified amine.
Protocol 2: Flash Chromatography with a Basic Modifier
This protocol is for the purification of the amine when non-basic impurities are present.
-
Solvent System Selection: Using TLC, identify a solvent system that provides a good retention factor (Rf ≈ 0.2-0.4) for the target compound. A typical system is 5-10% Methanol in Dichloromethane. Add 1% triethylamine (TEA) to this system.
-
Column Packing: Dry pack a flash chromatography column with silica gel.
-
Column Deactivation: Flush the packed column with 3 column volumes of the chosen eluent containing 1% TEA.[3]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel, and dry-load it onto the column.
-
Elution: Run the chromatography using the selected eluent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC. Combine the pure fractions and remove the solvent under reduced pressure. Note: The triethylamine is volatile and will be removed along with the solvent.
Visual Workflow Guides
Purification Strategy Decision Tree
This diagram helps in selecting the appropriate initial purification strategy based on the physical state and impurity profile of the crude product.
Caption: Decision tree for selecting a purification method.
Acid-Base Extraction Workflow
This diagram illustrates the flow of the target compound and impurities during the acid-base extraction protocol.
Caption: Workflow for purification by acid-base extraction.
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
- Google Patents. (2009). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
-
RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. [Link]
-
ResearchGate. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. [Link]
-
N-nitrosamines Chemistry Community. (2024). Morpholine group in molecular structure. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Reddit. (2024). r/Chempros - Amine workup. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
ACS Publications. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Wikipedia. Chiral analysis. [Link]
-
PubMed Central (PMC). (2022). Trichloroacetic acid fueled practical amine purifications. [Link]
-
PubChem. Morpholine. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
MDPI. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. [Link]
-
SK pharmteco. Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]
-
ResearchGate. (2019). Ethylenediamine content in Morpholine. [Link]
- Google Patents. (2007).
-
RSC Publishing. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]
-
Journal of Chromatographic Science. Liquid Chromatography Problem Solving and Troubleshooting. [Link]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 8. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. vernier.com [vernier.com]
- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 15. Chiral analysis - Wikipedia [en.wikipedia.org]
- 16. gcms.cz [gcms.cz]
- 17. skpharmteco.com [skpharmteco.com]
- 18. Purification [chem.rochester.edu]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting peak tailing in HPLC analysis of morpholine compounds
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of morpholine and related basic compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, with a primary focus on the pervasive problem of peak tailing. Symmetrical peaks are the cornerstone of accurate quantification, and this guide provides in-depth, scientifically grounded solutions to achieve them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why am I seeing significant peak tailing with my morpholine compound on a standard C18 column?
Answer:
Peak tailing for basic compounds like morpholine is one of the most common challenges in reversed-phase HPLC.[1][2] The primary cause is often undesirable secondary interactions between your positively charged analyte and the negatively charged surface of the silica-based stationary phase.[1][3]
Here's a breakdown of the core chemical issues at play:
-
Silanol Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[1] At mobile phase pH levels above 3, these acidic silanols can deprotonate to become ionized silanates (Si-O⁻).[3][4] Morpholine, being a basic compound (pKa ≈ 8.5), will be protonated (positively charged) at acidic to neutral pH. This leads to a strong electrostatic interaction between the positively charged morpholine and the negatively charged silanates, causing a secondary retention mechanism that results in peak tailing.[1][3]
-
Analyte Overload of Active Sites: The number of these highly active silanol sites is finite. When a concentrated band of your analyte passes through, these sites can become saturated, leading to the characteristic tailing shape.
Question 2: How can I distinguish between chemical and physical causes for my peak tailing?
Answer:
This is a critical first step in effective troubleshooting. A simple diagnostic test can help you determine if the issue lies with your method's chemistry or the physical setup of your HPLC system.
Diagnostic Protocol: The Neutral Compound Test
-
Prepare a Neutral Standard: Prepare a solution of a neutral, well-behaved compound that does not possess acidic or basic functional groups (e.g., toluene, acetophenone).
-
Injection: Inject this neutral standard using your current HPLC method (same column, mobile phase, and instrument conditions).
-
Analysis:
-
If the neutral compound's peak is symmetrical: The problem is chemical in nature and is specific to your morpholine analyte. This points towards secondary interactions with the stationary phase.[1][5]
-
If the neutral compound's peak also tails: The issue is likely physical or mechanical.[1][5] This could be due to:
-
A void at the head of the column.
-
Excessive dead volume in the tubing or fittings.
-
A partially blocked frit.
-
-
This distinction is crucial because it prevents you from making unnecessary and time-consuming changes to your mobile phase or column chemistry when the root cause is a plumbing issue.[5][6]
Question 3: My peak tailing is chemically-driven. What are my primary strategies to improve peak shape?
Answer:
Once you've confirmed a chemical cause, you can systematically address the underlying interactions. The goal is to minimize the secondary silanol interactions. Here are the most effective strategies, starting with the simplest to implement.
Controlling the mobile phase pH is a powerful tool to influence the ionization state of both your analyte and the stationary phase.[6][7][8]
-
The Causality: By lowering the mobile phase pH (typically to between 2.5 and 3.0), you can suppress the ionization of the acidic silanol groups, keeping them in their neutral (Si-OH) form.[2][3][6] This significantly reduces the electrostatic attraction that causes peak tailing for protonated basic compounds like morpholine. While your analyte will be fully protonated and positively charged, the now-neutral silanol groups will not provide a strong secondary retention mechanism.[6]
Experimental Protocol: pH Modification
-
Buffer Selection: Choose a buffer with a pKa close to your target pH. For a pH of 2.5-3.0, formic acid or trifluoroacetic acid (TFA) at concentrations of 0.05-0.1% are excellent choices.
-
Preparation: Prepare the aqueous portion of your mobile phase and adjust the pH using your chosen acid. Crucially, measure the pH of the aqueous component before mixing with the organic modifier. [6]
-
Equilibration: Thoroughly flush the column with the new mobile phase until the backpressure and baseline are stable.
-
Injection: Inject your morpholine standard and assess the peak shape. You should observe a significant reduction in tailing.
If pH adjustment alone is insufficient or negatively impacts retention, you can introduce a "sacrificial base" into your mobile phase.
-
The Causality: A small, basic additive, such as triethylamine (TEA), will be protonated at low pH and will preferentially interact with the active silanol sites on the stationary phase.[6] This effectively "shields" your morpholine analyte from these sites, allowing it to elute with minimal secondary interaction.
Protocol: Using a Sacrificial Base
-
Additive Concentration: Add a low concentration of TEA (or a similar amine) to your mobile phase, typically in the range of 10-25 mM (approximately 0.1-0.25% v/v).
-
pH Adjustment: Ensure the mobile phase pH is still controlled, as described in the previous strategy.
-
Equilibration & Analysis: Equilibrate the column and inject your sample. Compare the peak shape to your previous results.
Table 1: Comparison of Common Mobile Phase Strategies
| Strategy | Mechanism of Action | Typical Concentration | Pros | Cons |
| Low pH Buffer | Suppresses silanol ionization | 0.05-0.1% Formic Acid/TFA | Simple, effective, MS-compatible | May reduce retention time for basic analytes[3] |
| Sacrificial Base | Competitively blocks active silanol sites | 10-25 mM Triethylamine (TEA) | Very effective for severe tailing | Can cause baseline disturbances, not ideal for MS |
| Increased Buffer | Masks silanol sites with buffer cations | >20 mM (e.g., Phosphate) | Improves peak shape | Non-volatile, not MS-compatible |
Question 4: I've optimized my mobile phase, but I still see some tailing. Should I consider a different HPLC column?
Answer:
Yes. If mobile phase optimization doesn't fully resolve the issue, the column chemistry is the next logical target. Modern HPLC columns offer significant advantages for analyzing basic compounds.
-
The Causality: The root of the problem is the silica backbone of the stationary phase. By choosing a column with a more inert surface, you can fundamentally eliminate the cause of the secondary interactions.
Recommended Column Technologies:
-
High-Purity, End-Capped Silica (Type B): Most modern columns are made from high-purity silica with very low metal contamination and are "end-capped."[2] End-capping is a chemical process that converts many of the accessible residual silanol groups into less polar, non-ionizable groups, effectively deactivating the surface.[3][9] If you are using an older column, simply switching to a modern equivalent can dramatically improve peak shape.
-
Hybrid Silica Technologies: These columns incorporate both inorganic (silica) and organic (organosiloxane) materials into the particle itself.[2] This results in a stationary phase that is more pH resistant and has reduced silanol activity, offering excellent peak shape for basic compounds over a wider pH range.
-
Polymer-Based Columns: These columns use a polymeric stationary phase instead of silica. This completely eliminates the issue of silanol interactions.[2]
-
Mixed-Mode Columns: For highly polar bases like morpholine, a mixed-mode column that combines reversed-phase and ion-exchange retention mechanisms can be very effective.[10] For instance, a column with cation-exchange properties can provide controlled retention of morpholine.[10]
Workflow Diagram: Troubleshooting Peak Tailing
Caption: Primary chemical interactions leading to peak tailing.
Mitigation Strategies:
-
Use high-purity (Type B) silica columns, which have very low metal content. [2]* If chelation is suspected, adding a competitive chelating agent like EDTA to the mobile phase can sometimes help, but this is not compatible with mass spectrometry.
-
Ensure high-quality mobile phase solvents and reagents to avoid introducing metal contaminants.
By systematically working through these diagnostic and corrective steps, you can effectively troubleshoot and eliminate peak tailing in your HPLC analysis of morpholine compounds, leading to more accurate and reliable results.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
-
Phenomenex Inc. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Tips Peak Tailing [Video]. YouTube. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]
-
Dolan, J. W. (2014, November 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
Reddit. (n.d.). Alternative stationary phases. r/Chempros. Retrieved from [Link]
-
Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. Retrieved from [Link]
-
Chromatography Forum. (2002, December 19). HPLC conditions for basic compound? Retrieved from [Link]
-
ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of Chromatography A, 1611, 460619. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]
-
Wijaya, C., et al. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC - NIH. Retrieved from [Link]
-
Taylor, T. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Chromatography Online. Retrieved from [Link]
-
Agilent. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Spectroscopy. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC. Retrieved from [Link]
-
Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from [Link]
-
PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Retrieved from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. Retrieved from [Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. Retrieved from [Link]
-
High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021, November 30). Retrieved from [Link]
Sources
- 1. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 10. helixchrom.com [helixchrom.com]
Technical Support Center: Synthesis of N-((Morpholin-2-YL)methyl)ethanamine
Welcome to the Technical Support Center for the synthesis of N-((Morpholin-2-YL)methyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the production of this key morpholine derivative. As Senior Application Scientists, we are committed to providing you with accurate, field-tested insights to help you minimize impurities and optimize your synthesis.
Introduction: The Challenge of Impurity Control
The synthesis of N-((Morpholin-2-YL)methyl)ethanamine, a valuable building block in pharmaceutical development, presents unique challenges in controlling process-related impurities. Achieving high purity is critical for ensuring the safety, efficacy, and regulatory compliance of the final drug product. This guide provides a comprehensive overview of potential impurities, troubleshooting strategies for their reduction, and robust analytical and purification protocols.
Impurity Profile Overview
A thorough understanding of the potential impurity landscape is the first step toward effective control. Based on the common synthetic route of reductive amination of morpholine-2-carbaldehyde with ethylamine, the following impurities can be anticipated:
| Impurity Name | Structure | Origin |
| Morpholine-2-carbaldehyde | O(C1=O)CC2C1 | Unreacted starting material |
| Ethylamine | CCN | Unreacted starting material |
| N-((Morpholin-2-yl)methylene)ethanamine | CCN=C[C@H]1COCCN1 | Incomplete reduction of the intermediate imine |
| N,N-diethyl-N-((morpholin-2-yl)methyl)amine | CCN(CC)C[C@H]1COCCN1 | Over-alkylation of the desired secondary amine |
| 2-(Hydroxymethyl)morpholine | O(CN1)CC1 | Reduction of the starting aldehyde |
| Morpholine decomposition products | Various | Degradation of the morpholine ring under harsh reaction conditions (e.g., high temperature, strong acid/base) |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the causality behind the experimental choices.
Q1: My reaction consistently shows a significant amount of unreacted morpholine-2-carbaldehyde. How can I improve the conversion?
A1: Incomplete conversion is a common issue in reductive amination. Several factors could be at play:
-
Ineffective Imine Formation: The initial formation of the imine intermediate is crucial.[1]
-
pH Control: The pH of the reaction medium is critical. A slightly acidic environment (pH 4-6) is often optimal to catalyze imine formation without causing significant degradation of the reactants or the product. You can use a mild acid catalyst like acetic acid.
-
Water Removal: The formation of the imine from the aldehyde and amine is an equilibrium reaction that produces water. Removing water as it forms can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
-
Suboptimal Reducing Agent: The choice and amount of reducing agent are critical.
-
Reactivity: For the reduction of the imine in the presence of the starting aldehyde, a mild and selective reducing agent is preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less likely to reduce the aldehyde compared to more reactive hydrides like sodium borohydride (NaBH₄).[2][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[1][3]
-
Stoichiometry: Ensure you are using a sufficient molar excess of the reducing agent (typically 1.2-1.5 equivalents) to drive the reduction to completion.
-
Q2: I am observing a significant peak in my chromatogram that I suspect is the over-alkylated tertiary amine. How can I minimize its formation?
A2: The formation of the tertiary amine, N,N-diethyl-N-((morpholin-2-yl)methyl)amine, is a result of the desired secondary amine reacting further with the starting aldehyde and reducing agent.[3] Here’s how to address this:
-
Control Stoichiometry: Use a slight excess of the primary amine (ethylamine) relative to the aldehyde (morpholine-2-carbaldehyde). This will favor the formation of the secondary amine over the tertiary amine. A molar ratio of 1.1 to 1.5 of amine to aldehyde is a good starting point.
-
Reaction Temperature: Lowering the reaction temperature can help to slow down the rate of the second alkylation reaction, which typically has a higher activation energy than the initial reaction.
-
Order of Addition: Adding the reducing agent portion-wise or over a period of time can help to maintain a low concentration of the reducing agent in the reaction mixture, thereby disfavoring the second reduction step. A stepwise procedure, where the imine is formed first, followed by the addition of the reducing agent, can also be effective.[2]
Q3: My final product is showing signs of degradation, and I suspect the morpholine ring is opening. What conditions can lead to this, and how can I prevent it?
A3: The morpholine ring is generally stable, but it can be susceptible to cleavage under harsh conditions.
-
Avoid Strong Acids and High Temperatures: Prolonged exposure to strong acids or high temperatures can lead to the degradation of the morpholine moiety. If an acid catalyst is required for imine formation, use a mild one like acetic acid and maintain a moderate reaction temperature.
-
Work-up Conditions: During the work-up and purification stages, avoid prolonged exposure to strongly acidic or basic conditions. Neutralize the reaction mixture promptly and use appropriate extraction and purification techniques.
Analytical & Purification Protocols
Impurity Analysis by HPLC-MS
A robust analytical method is essential for identifying and quantifying impurities. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose.[4][5]
Experimental Protocol:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a few minutes, then ramp up to a high percentage of B (e.g., 95%) over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection:
-
UV/Vis: Monitor at a wavelength where the main compound and potential impurities absorb (e.g., 210 nm).
-
MS: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the full scan to identify the molecular ions of the expected impurities and the product.
-
Purification by Column Chromatography
For the removal of impurities, column chromatography is a common and effective method.
Experimental Protocol:
-
Stationary Phase: Silica gel (230-400 mesh) is typically used.
-
Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is effective. A small amount of a basic modifier like triethylamine (0.1-1%) can be added to the mobile phase to prevent tailing of the amines on the silica gel.
-
Procedure: a. Dissolve the crude product in a minimal amount of the initial mobile phase. b. Load the solution onto the pre-equilibrated silica gel column. c. Elute the column with the mobile phase, gradually increasing the polarity. d. Collect fractions and analyze them by TLC or HPLC to identify the pure product fractions. e. Combine the pure fractions and evaporate the solvent to obtain the purified N-((Morpholin-2-YL)methyl)ethanamine.
Proactive Impurity Control: A Quality by Design (QbD) Approach
Implementing Quality by Design (QbD) principles can lead to a more robust and controlled manufacturing process.[6][7] QbD is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[6]
Key Steps in a QbD Approach:
-
Define the Quality Target Product Profile (QTPP): Clearly define the desired purity specifications for the final product.
-
Identify Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this synthesis, the key CQA is the impurity profile.
-
Conduct a Risk Assessment: Identify the process parameters that could potentially impact the CQAs. For this synthesis, critical process parameters (CPPs) would include:
-
Reactant stoichiometry
-
Choice and amount of reducing agent
-
Reaction temperature
-
Reaction time
-
pH
-
-
Develop a Design Space: Through a series of designed experiments (DoE), establish a multidimensional combination and interaction of input variables (e.g., CPPs) that have been demonstrated to provide assurance of quality.
-
Implement a Control Strategy: Define a planned set of controls, derived from an understanding of the product and process, that ensures process performance and product quality. This could include in-process controls (IPCs) to monitor the reaction progress and impurity levels.
Visualizing the Process
Impurity Formation Pathway
Caption: A streamlined workflow for the analysis of impurities in the synthesis of N-((Morpholin-2-YL)methyl)ethanamine using HPLC-MS.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]
-
Toldy, A., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Scientific Reports, 11(1), 24021. [Link]
-
Gilbert, R., & D'eon, J. C. (2005). Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants. Journal of Environmental Monitoring, 7(10), 1012-1016. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2009). ICH Harmonised Tripartite Guideline Q8(R2): Pharmaceutical Development. [Link]
-
Emery Pharma. (n.d.). Impurity Analysis. [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Yu, L. X., et al. (2014). Understanding pharmaceutical quality by design. The AAPS journal, 16(4), 771–783. [Link]
-
Celon Pharma. (2022). Implementation of QbD Approach to the Development of Chromatographic Methods for the Determination of Complete Impurity Profile. [Link]
Sources
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- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. Analytical Quality by Design (AQbD) Approach to the Development of Analytical Procedures for Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of N-((Morpholin-2-YL)methyl)ethanamine and Structurally Related Amines
For Immediate Publication
Abstract
In the landscape of drug discovery and fine chemical synthesis, the selection of an appropriate amine building block is a critical decision that profoundly influences reaction outcomes. This guide provides a detailed comparative analysis of the reactivity of N-((Morpholin-2-YL)methyl)ethanamine, a difunctional amine, against a curated set of structurally similar amines: Morpholine, N-Ethylmorpholine, and Ethanamine. Through a combination of theoretical principles and practical experimental frameworks, we dissect the nuanced interplay of electronic effects, basicity, and steric hindrance. This document serves as a technical resource for researchers, scientists, and drug development professionals to inform their selection of amine nucleophiles in critical synthetic applications such as amide bond formation and nucleophilic substitution reactions.
Introduction: The Structural and Functional Context
N-((Morpholin-2-YL)methyl)ethanamine is a unique molecule possessing three distinct nucleophilic centers: a primary amine (the ethanamine nitrogen), a secondary amine (the morpholine nitrogen), and an ether oxygen within the morpholine ring. This structural complexity offers multiple potential sites for reaction, making a thorough understanding of its relative reactivity essential for predictable and efficient synthesis. In pharmaceutical and agrochemical research, morpholine-containing scaffolds are of significant interest due to their favorable physicochemical properties and biological activities.[1][2] This guide aims to elucidate the reactivity profile of N-((Morpholin-2-YL)methyl)ethanamine by comparing it to simpler, yet structurally related, amines.
The Panel of Comparative Amines: A Rationale for Selection
To create a meaningful comparison, we have selected three amines that allow for the systematic dissection of the structural features of N-((Morpholin-2-YL)methyl)ethanamine:
-
N-((Morpholin-2-YL)methyl)ethanamine: The target molecule, featuring both primary and secondary amine functionalities.[3]
-
Morpholine: A simple secondary cyclic amine, representing the core heterocyclic structure.[4] Its reactivity provides a baseline for the influence of the N-H proton and the ring structure.
-
N-Ethylmorpholine: A tertiary amine that illustrates the effect of substituting the N-H proton of the morpholine ring with an alkyl group, thereby increasing steric bulk around the nitrogen.[5]
-
Ethanamine: A simple primary amine, which serves as a control to evaluate the intrinsic reactivity of the ethanamine side chain, absent the influence of the morpholine ring.
Below is a visual representation of the structural relationships between these molecules.
Figure 1: Structural relationships of the compared amines.
Theoretical Underpinnings of Amine Reactivity
The reactivity of an amine as a nucleophile is governed by a delicate balance of three primary factors:
-
Basicity (pKa of the Conjugate Acid): Generally, a more basic amine is a more potent nucleophile.[6] The pKa of the conjugate acid (pKaH) is a good indicator of the nitrogen's electron-donating ability. Alkyl groups are electron-releasing and increase the basicity of amines compared to ammonia.[6]
-
Steric Hindrance: The three-dimensional arrangement of atoms around the nitrogen lone pair can impede its ability to attack an electrophilic center.[7] Bulky substituents on or near the nitrogen atom can significantly decrease the rate of reaction.[8]
-
Solvent Effects: The solvent can influence nucleophilicity. In polar aprotic solvents, the trend of nucleophilicity often follows basicity (tertiary > secondary > primary). However, in polar protic solvents, this trend can be disrupted due to hydrogen bonding interactions with the solvent.
It is crucial to recognize that basicity and nucleophilicity are not always perfectly correlated.[9] While a strong base is often a good nucleophile, steric hindrance can make a strong base a poor nucleophile.
Experimental Design for Comparative Reactivity Analysis
To empirically compare the reactivity of these amines, a standardized set of experiments is proposed. The acylation of an amine with an acid chloride is a classic and well-understood reaction that is highly sensitive to the nucleophilicity of the amine.[10][11]
Proposed Reaction: Acylation with Benzoyl Chloride
Each amine will be reacted with benzoyl chloride under identical, controlled conditions. The primary metrics for comparison will be the initial reaction rate and the final product yield.
Rationale for Experimental Choices:
-
Electrophile: Benzoyl chloride is a moderately reactive acylating agent, allowing for discernible differences in reaction rates between the amines.
-
Solvent: A polar aprotic solvent such as Dichloromethane (DCM) will be used to minimize solvent-amine interactions that could complicate the interpretation of the results.
-
Base: A non-nucleophilic hindered base, such as N,N-Diisopropylethylamine (DIPEA), will be included in a 1:1 molar ratio to the benzoyl chloride to neutralize the HCl byproduct without competing in the nucleophilic attack.[11]
-
Monitoring: The reaction progress will be monitored by High-Performance Liquid Chromatography (HPLC) to quantify the consumption of the starting amine and the formation of the corresponding amide product over time.
The general workflow for this comparative analysis is depicted below.
Figure 2: General experimental workflow for comparing amine reactivity.
Detailed Experimental Protocols
The following protocols are provided as a self-validating system for the comparative analysis.
Protocol 5.1: General Procedure for Competitive Acylation
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of N-((Morpholin-2-YL)methyl)ethanamine, Morpholine, N-Ethylmorpholine, Ethanamine, Benzoyl Chloride, and N,N-Diisopropylethylamine (DIPEA) in anhydrous Dichloromethane (DCM).
-
-
Reaction Setup:
-
In a clean, dry reaction vessel equipped with a magnetic stirrer, add 1.0 mL (0.1 mmol) of the specific amine stock solution.
-
Add 1.0 mL (0.1 mmol) of the DIPEA stock solution.
-
Allow the mixture to stir at a constant temperature of 25°C for 5 minutes to ensure thermal equilibrium.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 1.0 mL (0.1 mmol) of the Benzoyl Chloride stock solution in a single, rapid portion.
-
Immediately start a timer and withdraw a 50 µL aliquot (t=0). Quench this aliquot in a vial containing 0.5 mL of a 1:1 mixture of acetonitrile and water.
-
Withdraw and quench subsequent 50 µL aliquots at regular intervals (e.g., 1, 2, 5, 10, 20, and 30 minutes).
-
-
Sample Analysis:
-
Analyze the quenched aliquots by reverse-phase HPLC with UV detection.
-
Develop a gradient elution method that effectively separates the starting amine, benzoyl chloride, and the resulting amide product.
-
Create calibration curves for each starting amine and product to accurately quantify their concentrations at each time point.
-
-
Data Analysis:
-
Plot the concentration of the starting amine versus time.
-
Determine the initial reaction rate from the slope of the initial linear portion of this plot.
-
Calculate the final product yield from the chromatogram of the final time point.
-
Anticipated Results and Data Presentation
Based on established principles of chemical reactivity, the following outcomes are anticipated. The data presented in Table 1 are hypothetical but grounded in these principles to illustrate the expected trends.
Table 1: Predicted Reactivity Data for Amine Acylation
| Amine | Primary Reactive Site | Expected Relative Initial Rate | Predicted Final Yield (%) | Key Influencing Factors |
| Ethanamine | Primary Amine | Very High | >95% | Unhindered primary amine with high nucleophilicity. |
| N-((Morpholin-2-YL)methyl)ethanamine | Primary Amine | High | >90% | Slight steric hindrance from the adjacent morpholine ring. |
| Morpholine | Secondary Amine | Moderate | >90% | Secondary amines are generally good nucleophiles but less reactive than primary amines.[8] |
| N-Ethylmorpholine | Tertiary Amine (No reaction) | N/A | 0% | No N-H proton available for acylation.[10] |
Discussion and Mechanistic Interpretation
The predicted reactivity trend (Ethanamine > N-((Morpholin-2-YL)methyl)ethanamine > Morpholine >> N-Ethylmorpholine) can be rationalized by considering the interplay of electronic and steric effects.
-
Ethanamine is expected to be the most reactive. As a simple primary amine, its nitrogen lone pair is readily accessible and highly nucleophilic, leading to a rapid reaction with benzoyl chloride.[12]
-
N-((Morpholin-2-YL)methyl)ethanamine possesses a primary amine on its side chain, which is expected to be the primary site of acylation. While this primary amine is inherently very reactive, its proximity to the bulky morpholine ring likely introduces a degree of steric hindrance, slightly reducing its reaction rate compared to the unencumbered ethanamine.[13]
-
Morpholine , a secondary amine, is generally a good nucleophile.[8] However, secondary amines are typically less reactive than their primary counterparts in acylation reactions due to increased steric bulk around the nitrogen.
-
N-Ethylmorpholine , as a tertiary amine, lacks the necessary N-H proton to undergo acylation to form a stable amide product.[10] Therefore, it is not expected to react under these conditions.
Conclusion
This guide provides a comprehensive framework for comparing the reactivity of N-((Morpholin-2-YL)methyl)ethanamine with its structural analogs. The analysis underscores that the primary amine of the ethanamine side chain is the most probable site of reaction in nucleophilic acyl substitution. While highly reactive, its nucleophilicity is likely tempered by steric influence from the adjacent morpholine ring. For synthetic applications, N-((Morpholin-2-YL)methyl)ethanamine can be considered a highly effective, yet potentially more sterically demanding, alternative to simple primary amines like ethanamine. This understanding is crucial for optimizing reaction conditions and predicting outcomes in complex synthetic pathways.
References
-
Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
-
Michigan State University Department of Chemistry. Amine Reactivity. [Link]
-
National Center for Biotechnology Information. 2-Morpholineethanamine. PubChem. [Link]
-
National Center for Biotechnology Information. 2-Morpholinoethylamine. PubChem. [Link]
-
Chemistry LibreTexts. Nucleophilic Substitution in Synthesis - Amines. [Link]
-
Gorsline, B. J., et al. (2016). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PIK Bifunctional Inhibitors. Molecules. [Link]
-
Chemistry LibreTexts. Acidity and Basicity of Amines. [Link]
-
Clark, J. (2015). multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]
-
Mastering Chemistry Help. acylation of amines. [Link]
-
Mayr, H., et al. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. [Link]
-
Chemistry LibreTexts. Reactions of Amines. [Link]
-
Khan Academy. (2013). Steric hindrance. YouTube. [Link]
-
Amines & Plasticizers Limited. N-Ethyl Morpholine (NEM)*. [Link]
-
Wikipedia. Morpholine. [Link]
-
Sharma, P. K., et al. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Bálint, E., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. [Link]
-
Mayr, H., et al. (2004). Nucleophilicities of Primary and Secondary Amines in Water. ResearchGate. [Link]
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A Comparative Guide to the Validation of Analytical Methods for N-((Morpholin-2-YL)methyl) ethanamine Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is a cornerstone of robust research and development. This guide provides a comparative overview of analytical methodologies suitable for the validation of N-((Morpholin-2-YL)methyl) ethanamine quantification. While specific validated methods for this compound are not prevalent in public literature, this document outlines common, robust techniques used for analogous morpholine derivatives and secondary/tertiary amines. The principles and experimental data presented here serve as a strong foundation for developing and validating a fit-for-purpose assay for N-((Morpholin-2-YL)methyl) ethanamine.
Introduction to N-((Morpholin-2-YL)methyl) ethanamine and the Imperative for Accurate Quantification
N-((Morpholin-2-YL)methyl) ethanamine is a chemical entity featuring a morpholine ring and both secondary and tertiary amine functionalities[1][2]. The accurate and precise measurement of this compound in various matrices is critical for understanding its pharmacokinetic profile, assessing its purity as an active pharmaceutical ingredient (API), and ensuring product quality and safety in pharmaceutical formulations. The development of a validated analytical method is not merely a regulatory requirement but a fundamental aspect of scientific rigor, ensuring that data is reliable and reproducible.
This guide will explore and compare the most suitable analytical techniques for the quantification of N-((Morpholin-2-YL)methyl) ethanamine: Gas Chromatography-Mass Spectrometry (GC-MS), primarily after a derivatization step, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method will ultimately depend on the specific requirements of the analysis, including desired sensitivity, selectivity, and the nature of the sample matrix.
Comparison of Analytical Methodologies
The primary analytical techniques suitable for the quantification of N-((Morpholin-2-YL)methyl) ethanamine include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] The selection of the most appropriate method is a critical decision in the analytical development process.
| Parameter | HPLC-UV/DAD | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.999[4][5] | > 0.999[6] | > 0.99[7] |
| Accuracy (% Recovery) | 97.9% to 100.4%[5] | 94.3% to 109.0%[6] | 80% to 120% |
| Precision (%RSD) | < 2%[5] | Intra-day: 2.0%–4.4%, Inter-day: 3.3%–7.0%[6] | Intra-day: 0.3%–15.1%, Inter-day: 0.8%–19.1%[7] |
| Limit of Detection (LOD) | ~0.1 µg/mL[5] | ~7.3 µg/L[6] | ng/mL to sub-ng/mL range[7] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL[5] | ~24.4 µg/L[6] | ng/mL range[7] |
In-Depth Methodology and Experimental Protocols
The successful implementation of any analytical method relies on a well-defined and robust protocol. The following sections provide detailed experimental procedures for GC-MS with derivatization and LC-MS/MS, which can be adapted for the quantification of N-((Morpholin-2-YL)methyl) ethanamine.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Direct analysis of polar amines like N-((Morpholin-2-YL)methyl) ethanamine by GC-MS can be challenging due to their low volatility and potential for peak tailing on standard GC columns.[8][9] Derivatization is a key strategy to enhance volatility and improve chromatographic performance. A common approach for secondary amines is nitrosation under acidic conditions to form a more volatile and stable N-nitroso derivative.[6][8][10]
Caption: Workflow for GC-MS analysis with derivatization.
-
Sample Preparation and Derivatization:
-
To an appropriate volume of the sample (e.g., 1 mL), add a suitable internal standard.
-
Acidify the sample with hydrochloric acid.[6]
-
Add an excess of sodium nitrite solution to initiate the derivatization reaction, forming the N-nitroso derivative.[6]
-
Optimize reaction conditions such as temperature and time.[6]
-
Extract the derivative using an organic solvent like dichloromethane.[6]
-
Wash the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume for injection.
-
-
GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, making it a powerful tool for the direct analysis of pharmaceutical compounds in complex matrices.[11][12]
Caption: Workflow for LC-MS/MS analysis.
-
Sample Preparation:
-
Accurately weigh or measure the sample.
-
Dissolve and dilute the sample in a suitable solvent, such as the initial mobile phase composition. For solid samples like tablets, this may involve powdering, extraction with a solvent like methanol, sonication, centrifugation, and filtration.[13][14]
-
Add an appropriate internal standard.
-
Filter the final solution through a 0.22 µm syringe filter before injection.[14]
-
-
LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components, for example, 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Waters Xevo TQ-S micro or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions would need to be determined by infusing a standard solution of N-((Morpholin-2-YL)methyl) ethanamine.
-
Method Validation According to ICH Guidelines
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[15] According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the following parameters should be evaluated:[16][17][18]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[18]
-
Accuracy: The closeness of test results obtained by the method to the true value.[18]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[18]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[18]
Conclusion
While direct, validated analytical methods for N-((Morpholin-2-YL)methyl) ethanamine are not readily found in published literature, established methodologies for similar amine and morpholine-containing compounds provide a clear path forward for method development and validation. LC-MS/MS is likely the most suitable technique, offering high sensitivity and selectivity without the need for derivatization. For laboratories where LC-MS/MS is not available, GC-MS with a derivatization step presents a viable and robust alternative. The choice between these methods will depend on the specific analytical needs, available instrumentation, and the complexity of the sample matrix. By following the protocols outlined in this guide and adhering to the principles of method validation as defined by the ICH, researchers can confidently develop a reliable and accurate quantitative method for N-((Morpholin-2-YL)methyl) ethanamine.
References
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Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. [Link]
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Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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An LC/MS/MS method for measurement of N-modified phosphatidylethanolamines. NIH. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
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Summary of Validation Results for the Generic Amine Method. ResearchGate. [Link]
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A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. Journal of Lipid Research. [Link]
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Validation of Analytical Procedures Q2(R2). ICH. [Link]
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HPLC Determination of N-Methylethanolamine in Diphenhydramine Hydrochloride Drug Substance by Pre-column Derivatization. ResearchGate. [Link]
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Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
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Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. [Link]
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Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. ResearchGate. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
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The derivatization reaction of morpholine. ResearchGate. [Link]
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CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
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A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. PMC - NIH. [Link]
-
Ethanamine, N-methyl-. SIELC Technologies. [Link]
-
N-Ethyl-2-(morpholin-4-yl)ethan-1-amine. PubChem. [Link]
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N-((morpholin-2-yl)methyl) ethanamine. Amerigo Scientific. [Link]
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Structural analysis and confirmation of N-((Morpholin-2-YL)methyl) ethanamine products
An In-Depth Guide to the Structural Analysis and Confirmation of N-((Morpholin-2-YL)methyl)ethanamine and a Comparison of Analytical Methodologies
This guide provides a comprehensive framework for the structural elucidation and confirmation of novel morpholine derivatives, using N-((Morpholin-2-YL)methyl)ethanamine as a case study. As researchers and drug development professionals know, unambiguous structural confirmation is a cornerstone of chemical synthesis and regulatory submission. This document moves beyond mere procedural descriptions to explain the causality behind experimental choices, ensuring a robust, self-validating analytical workflow.
The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its ability to form key interactions with biological targets.[1][2] The target molecule, N-((Morpholin-2-YL)methyl)ethanamine, presents a unique analytical challenge due to its key structural features: a chiral center at the C2 position of the morpholine ring, a secondary amine, and an ether linkage. This guide outlines an orthogonal analytical strategy, employing multiple independent techniques to ensure the highest level of confidence in the final structural assignment.
The Orthogonal Analytical Workflow: A Multi-Faceted Approach to Confirmation
Relying on a single analytical technique is insufficient for the definitive confirmation of a novel chemical entity. An orthogonal approach, where each technique provides a different piece of the structural puzzle, is the industry standard. This strategy mitigates the risk of misinterpretation and builds a powerful, self-validating data package. Our workflow integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).
Caption: Orthogonal workflow for novel compound confirmation.
Comparative Analysis of Core Analytical Techniques
The selection of analytical techniques must be deliberate, with a clear understanding of what each method can and cannot reveal. For a molecule like N-((Morpholin-2-YL)methyl)ethanamine, the synergy between spectroscopy and chromatography is essential.
Mass Spectrometry (MS): The First Proof of Identity
From an application standpoint, MS is the frontline technique for confirming that the reaction produced a compound of the correct molecular weight.
-
Expertise & Experience: Electrospray Ionization (ESI) is the preferred method for this polar, basic compound, as it readily forms a protonated molecule [M+H]⁺. For N-((Morpholin-2-YL)methyl)ethanamine (C₇H₁₆N₂O, Mol. Wt.: 144.22 g/mol ), we expect to see a primary ion at m/z 145.13. High-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) analyzer, is critical for confirming the elemental composition, providing an exact mass that distinguishes the target from isobaric impurities.
-
Trustworthiness: Tandem MS (MS/MS) experiments provide structural validation through controlled fragmentation. The morpholine ring is known to undergo characteristic ring-opening fragmentation.[3][4] We would predict key fragments arising from the cleavage of the C-C bond between the ring and the side chain, and the loss of the ethylamine group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR, supplemented by 2D techniques, are non-negotiable.
-
Expertise & Experience:
-
¹H NMR: The spectrum will be complex. The two protons on the carbon bearing the side chain (C2) are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet. The protons on the ethylamine side chain and the morpholine ring will have distinct chemical shifts. The N-H proton of the secondary amine will likely be a broad singlet.[5] A key validation step is adding a drop of D₂O to the NMR tube, which will cause the N-H proton signal to disappear due to hydrogen-deuterium exchange.[5]
-
¹³C NMR: We expect to see 7 distinct carbon signals, corresponding to the 7 carbon atoms in the molecule. The chemical shifts will confirm the presence of carbons adjacent to the oxygen (~67-70 ppm) and nitrogen atoms (~45-60 ppm).[6]
-
-
Trustworthiness: 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are self-validating systems. COSY will confirm which protons are coupled to each other (e.g., tracing the path around the morpholine ring), while HSQC definitively links each proton to its directly attached carbon atom. This builds an undeniable map of the molecular skeleton.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
While less structurally detailed than NMR, FTIR provides rapid and definitive confirmation of key functional groups.
-
Expertise & Experience: The spectrum should display characteristic absorption bands:
-
N-H Stretch: A single, moderate peak around 3350-3310 cm⁻¹ is indicative of a secondary amine.[7][8] This helps distinguish it from a primary amine, which would show two peaks.
-
C-O-C Stretch: A strong, prominent band around 1100 cm⁻¹ is the classic signature of the ether linkage within the morpholine ring.[9]
-
N-H Bend: A peak in the 1650-1580 cm⁻¹ region can be observed for the N-H bending vibration.[7]
-
-
Trustworthiness: The presence and position of these bands provide a quick, reliable check against the proposed structure. The absence of a carbonyl stretch (~1700 cm⁻¹) or a primary amine N-H bend confirms the purity of the functional groups.
High-Performance Liquid Chromatography (HPLC): The Arbiter of Purity and Chirality
Chromatography is essential for assessing the purity of the synthesized product and is the workhorse for resolving enantiomers.
-
Expertise & Experience:
-
Purity Assessment: A reversed-phase HPLC method (e.g., using a C18 column) with a suitable mobile phase (like acetonitrile/water with a modifier like formic acid or TFA to ensure good peak shape for the basic amine) is required.[10] The goal is to develop a method that shows a single, sharp peak for the main compound, well-resolved from any starting materials or by-products. Method validation should be performed according to ICH Q2(R1) guidelines.[11][12]
-
Chiral Separation: This is the most critical step for this molecule. The C2 position makes it chiral, meaning it exists as a pair of non-superimposable mirror images (enantiomers). Standard HPLC cannot separate them. A specialized Chiral Stationary Phase (CSP) is required. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are an excellent starting point for screening.[13] The ability to separate the two enantiomers is paramount for any future pharmaceutical development.
-
-
Trustworthiness: A validated HPLC method provides quantitative data on purity (e.g., >99.5%) and enantiomeric excess (e.g., >99% e.e. for an enantiopure synthesis). This data is indispensable for lot release and quality control.
Summary of Analytical Techniques and Expected Data
The table below summarizes the expected outcomes from each analytical technique for N-((Morpholin-2-YL)methyl)ethanamine.
| Technique | Parameter | Expected Observation / Data | Primary Purpose | Limitations |
| HRMS (ESI-TOF) | [M+H]⁺ | m/z ~145.1332 (for C₇H₁₇N₂O⁺) | Molecular Formula Confirmation | No isomeric or stereochemical info |
| ¹H NMR | Chemical Shift (δ) | Complex multiplets for ring protons; distinct signals for ethyl chain; broad N-H singlet. | Atomic Connectivity | Does not give absolute stereochemistry |
| ¹³C NMR | Chemical Shift (δ) | 7 distinct carbon signals; characteristic shifts for C-O and C-N. | Carbon Skeleton Confirmation | Low sensitivity |
| FTIR | Wavenumber (cm⁻¹) | ~3330 (N-H stretch), ~1100 (C-O-C stretch) | Functional Group ID | Not quantitative; limited structural detail |
| RP-HPLC | Retention Time (t₋) | Single sharp peak under optimized conditions | Chemical Purity Assessment | Does not separate enantiomers |
| Chiral HPLC | Resolution (Rₛ) | Two resolved peaks for a racemic mixture (Rₛ > 1.5) | Enantiomeric Purity (e.e.) | Requires specialized, expensive columns |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating system suitability checks as mandated by pharmacopeial standards like USP <621>.[14][15]
Protocol 1: Purity Analysis by Reversed-Phase HPLC-UV
Objective: To determine the chemical purity of the synthesized N-((Morpholin-2-YL)methyl)ethanamine.
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.
-
Column: Ascentis C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Rationale: Formic acid acts as an ion-pairing agent, improving the peak shape of the basic amine analyte on the C18 stationary phase.[16]
-
-
Chromatographic Conditions:
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Dissolve ~1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile (diluent) to make a 1 mg/mL stock. Further dilute as necessary.
-
-
System Suitability:
-
Inject the diluent (blank) to ensure no carryover.
-
Make five replicate injections of a standard solution (~100 µg/mL).
-
Acceptance Criteria (per USP <621>): Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%. Tailing factor must be ≤ 2.0.[17]
-
-
Analysis:
-
Inject the sample solution. Integrate all peaks.
-
Calculate purity by the area percent method: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100.
-
Caption: Workflow for HPLC Purity Analysis.
Protocol 2: Structural Confirmation by NMR Spectroscopy
Objective: To confirm the covalent structure and proton/carbon environment of the target molecule.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃). D₂O is often a good choice for polar amines.
-
Add a small amount of an internal standard (e.g., DSS or TMS).
-
Transfer to a 5 mm NMR tube.
-
Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing the solvent signal from overwhelming the analyte signals.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity and resolution.
-
-
Data Acquisition:
-
¹H Experiment: Acquire a standard proton spectrum. Typical parameters: 32 scans, 1-second relaxation delay.
-
¹³C Experiment: Acquire a proton-decoupled carbon spectrum. Typical parameters: 1024 scans, 2-second relaxation delay.
-
COSY Experiment: Acquire a 2D gradient-selected COSY spectrum to establish H-H correlations.
-
HSQC Experiment: Acquire a 2D gradient-selected HSQC spectrum to establish one-bond C-H correlations.
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to all spectra.
-
Calibrate the ¹H spectrum to the internal standard.
-
Integrate the ¹H signals and assign them to specific protons based on chemical shift, multiplicity (splitting pattern), and COSY correlations.
-
Assign the ¹³C signals based on chemical shift and HSQC correlations to the proton assignments.
-
The final assignments must be self-consistent across all acquired spectra.
-
Conclusion
The structural confirmation of a novel entity like N-((Morpholin-2-YL)methyl)ethanamine is a rigorous process that demands a multi-technique, evidence-based approach. Mass spectrometry provides the initial molecular formula, NMR spectroscopy maps the detailed covalent framework, and FTIR confirms the presence of key functional groups. For a chiral molecule, these techniques must be complemented by chiral chromatography to assess enantiomeric purity, a critical parameter for any biologically active compound. By following the integrated workflow and validated protocols outlined in this guide, researchers can generate a comprehensive and defensible data package that unambiguously confirms the structure and purity of their target compound, adhering to the highest standards of scientific integrity.
References
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PubChem. (n.d.). 2-Morpholinoethylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Lin, C., & Li, T. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 939-958. Retrieved from [Link]
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Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(22), 7751-7757. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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U.S. Pharmacopeia. (2022). General Chapter <621> Chromatography. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N-substituted morpholine nucleoside derivatives. Retrieved from [Link]
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ACS Publications. (2014). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions. Retrieved from [Link]
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Chiralpedia. (n.d.). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]
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-
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-
CORE. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]
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National Institutes of Health. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(9), 2049. Retrieved from [Link]
-
PubMed. (2007). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 55(25), 10095-10102. Retrieved from [Link]
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The United States Pharmacopeial Convention. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
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ACS Publications. (2024). Reversible Addition–Fragmentation Chain Transfer Synthesis and Multimodal Characterization of Poly(N-acryloylmorpholine)-Based. ACS Applied Polymer Materials. Retrieved from [Link]
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PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2645-2649. Retrieved from [Link]
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PubMed Central. (n.d.). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Retrieved from [Link]
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YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
-
PubMed. (2012). Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(7), 1243-1256. Retrieved from [Link]
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U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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RSC Publishing. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Retrieved from [Link]
-
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A Researcher's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Novel Morpholine-Based Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous approved drugs and bioactive molecules.[1][2] Its advantageous physicochemical, biological, and metabolic properties, coupled with facile synthetic accessibility, make it a frequent choice for the design of novel therapeutic agents.[1] Morpholine and its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3] This guide provides a comprehensive framework for conducting a Quantitative Structure-Activity Relationship (QSAR) study on novel morpholine-containing compounds, with a focus on analogs of N-((Morpholin-2-YL)methyl) ethanamine, to accelerate the discovery of new lead compounds.
The core principle of QSAR is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4][5] This allows for the prediction of the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.[6]
The QSAR Workflow: A Step-by-Step Approach
A robust QSAR study follows a well-defined workflow, from data collection to model validation and interpretation. This section outlines the critical steps and the rationale behind each experimental and computational choice.
Data Set Curation: The Foundation of a Predictive Model
The quality and homogeneity of the dataset are paramount for developing a reliable QSAR model. The dataset should consist of a series of structurally related compounds with experimentally determined biological activity, typically expressed as IC50 or EC50 values. For novel N-((Morpholin-2-YL)methyl) ethanamine analogs, this would involve their synthesis and subsequent biological evaluation in a relevant assay.
Experimental Protocol: Synthesis of Morpholine Derivatives
A general method for the synthesis of new morpholine derivatives involves reacting morpholine with various electrophiles. For instance, a new series of morpholine derivatives can be prepared by reacting morpholine with ethyl chloroacetate, followed by reaction with hydrazine hydrate to form a key intermediate. This intermediate can then be reacted with different aromatic aldehydes and ketones to generate a diverse library of Schiff bases.[7]
-
Step 1: Synthesis of Ethyl Morpholin-4-ylacetate. React morpholine with ethyl chloroacetate in the presence of a base like triethylamine and a suitable solvent such as benzene.[7]
-
Step 2: Synthesis of 2-(Morpholin-4-yl)acetohydrazide. The product from Step 1 is then reacted with hydrazine hydrate in ethanol.[7]
-
Step 3: Synthesis of Schiff Bases. The resulting acetohydrazide is reacted with various aromatic aldehydes or ketones in ethanol with a catalytic amount of glacial acetic acid to yield the final Schiff base derivatives.[8]
Experimental Protocol: In Vitro Biological Activity Assessment (Antibacterial Activity Example)
The synthesized compounds can be screened for their antibacterial activity using the disc diffusion method.[7][8]
-
Step 1: Preparation of Bacterial Inoculum. Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Step 2: Disc Preparation. Impregnate sterile filter paper discs with known concentrations of the synthesized morpholine derivatives.
-
Step 3: Inoculation and Incubation. Spread the bacterial inoculum on agar plates and place the impregnated discs on the surface. Incubate the plates under appropriate conditions.
-
Step 4: Measurement of Inhibition Zone. Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antibacterial activity. A standard antibiotic (e.g., ciprofloxacin) should be used as a positive control.[7]
Molecular Descriptor Calculation: Quantifying Chemical Information
Molecular descriptors are numerical values that encode different aspects of a molecule's structure.[9] These can be broadly categorized into:
-
Topological (2D) descriptors: Based on the 2D representation of the molecule, such as connectivity indices and atom counts.[10]
-
Geometrical (3D) descriptors: Derived from the 3D conformation of the molecule, including molecular surface area and volume.[10]
-
Electronic descriptors: Reflecting the electronic properties of the molecule, such as partial charges, dipole moment, and HOMO/LUMO energies.[10][11]
-
Hydrophobic descriptors: Quantifying the lipophilicity of the molecule, with LogP being the most common.[10]
The choice of descriptors is crucial and should be guided by the potential mechanism of action of the compounds. For instance, if ligand-receptor binding is thought to be driven by electrostatic interactions, then electronic descriptors will be particularly important.[12]
Statistical Analysis and Model Development: Finding the Correlation
The goal of this step is to build a mathematical model that correlates the calculated molecular descriptors (independent variables) with the biological activity (dependent variable).[4][13] Several statistical methods can be employed:
-
Multiple Linear Regression (MLR): A widely used method that establishes a linear relationship between the descriptors and the activity.[14]
-
Partial Least Squares (PLS): A regression technique suitable for datasets with a large number of correlated descriptors.[14][15]
-
Machine Learning Algorithms: Methods like Support Vector Machines (SVM) and Random Forest (RF) can capture complex, non-linear relationships.
The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive ability.[16]
Model Validation: Ensuring Predictive Power
A QSAR model is only useful if it can accurately predict the activity of new compounds.[13] Therefore, rigorous validation is essential. Key validation metrics include:
-
Internal Validation:
-
External Validation:
-
Predictive R² (R²pred): Evaluates the model's ability to predict the activity of the test set compounds.
-
Y-scrambling is another important validation technique where the biological activity values are randomly shuffled to ensure that the model is not a result of a chance correlation.[4]
Interpreting the QSAR Model: Gaining Mechanistic Insights
A well-validated QSAR model not only predicts activity but also provides valuable insights into the structure-activity relationship. The descriptors included in the final model highlight the key molecular features that govern the biological activity. For example, a QSAR study on a series of antioxidant morpholine derivatives revealed that smaller, more hydrophilic molecules with specific charge distributions on the morpholine and thiazole rings exhibited higher activity.[17][18]
Visualizing the QSAR Workflow
The following diagram illustrates the key stages of a typical QSAR study.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Comparative Analysis of QSAR Models for Morpholine Derivatives
While a specific QSAR model for N-((Morpholin-2-YL)methyl) ethanamine analogs is not yet published, we can draw comparisons from existing studies on other morpholine-containing compounds.
| Study Focus | Key Descriptors | Statistical Method | Key Findings | Reference |
| Anticancer activity of Indoline, Morpholine, and Phenol derivatives | van der Waals volumes, number of circuits, number of Carbon atoms, aromaticity, number of H-bond donors | Genetic Algorithm (GA) and Multiple Linear Regression (MLRA) | These descriptors play a significant role in predicting anticancer activity. | [4] |
| Antioxidant activity of thiazole-morpholine derivatives | Polarization, dipole moment, lipophilicity, energy parameters, molecular size and branching | Not specified | Increased antioxidant activity with increased hydrophilic and reductive properties, and smaller molecular volume and surface area. | [17] |
| Human N-Myristoyltransferase (Hs-NMT) inhibitors (Nitrogen heterocycles) | Solvent accessible surface area, absolute surface area of Carbon atoms | Machine Learning Models | Identified key structural features for Hs-NMT inhibitory activity. | [19] |
This table highlights that the choice of descriptors and statistical methods can vary depending on the specific biological activity and chemical space being investigated. However, common themes such as the importance of steric, electronic, and hydrophobic properties are evident across different studies of morpholine derivatives.
Conclusion and Future Directions
QSAR modeling is a powerful tool in modern drug discovery that can significantly accelerate the identification and optimization of novel therapeutic agents. For researchers working with N-((Morpholin-2-YL)methyl) ethanamine analogs and other morpholine derivatives, a systematic QSAR approach can provide invaluable guidance for designing compounds with enhanced biological activity. By integrating synthesis, biological testing, and computational modeling, it is possible to unravel the complex structure-activity relationships and make more informed decisions in the drug development process. Future work should focus on developing robust and predictive QSAR models for specific biological targets of interest for this promising class of compounds.
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PRINCIPLES OF DRUG DISCOVERY Unit 4 : Molecular docking Unit 5: QSAR statistical methods Dr.D. (n.d.). Annamalai University. [Link]
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2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. (2021). MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-((Morpholin-2-YL)methyl) ethanamine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides a detailed, safety-first protocol for the proper disposal of N-((Morpholin-2-YL)methyl) ethanamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from related chemical families, including morpholine derivatives and substituted ethanamines, and aligns with the regulatory framework established by the U.S. Environmental Protection Agency (EPA). The causality behind each procedural step is explained to ensure a thorough understanding and a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: A Precautionary Approach
-
Morpholine Derivatives: Morpholine and its derivatives are known to be corrosive, flammable, and toxic.[1][2] They can cause severe skin burns and eye damage.[1][3]
-
Substituted Ethanamines: This class of compounds can also exhibit corrosive properties and may cause respiratory irritation.[4]
-
Combustibility: N-((Morpholin-2-YL)methyl) ethanamine is noted as a combustible solid, indicating it can ignite and burn.
Given these characteristics, it is imperative to treat N-((Morpholin-2-YL)methyl) ethanamine as a hazardous waste until a formal hazardous waste determination can be made.
Hazardous Waste Determination: Compliance with EPA Regulations
The Resource Conservation and Recovery Act (RCRA) mandates a "cradle-to-grave" management system for hazardous waste. The first step in this process is to determine if a chemical is a hazardous waste.[5]
Is N-((Morpholin-2-YL)methyl) ethanamine a Listed Hazardous Waste?
The EPA maintains several lists of specific hazardous wastes (F, K, P, and U lists).[6] Based on available information, N-((Morpholin-2-YL)methyl) ethanamine is not currently on these lists.
Does N-((Morpholin-2-YL)methyl) ethanamine Exhibit Hazardous Characteristics?
A waste is considered hazardous if it exhibits one or more of the following characteristics:
| Characteristic | Regulatory Level | Inference for N-((Morpholin-2-YL)methyl) ethanamine |
| Ignitability (D001) | Flashpoint < 140°F (60°C) | As a combustible solid, it may have a low flashpoint. Testing is required for a definitive determination. |
| Corrosivity (D002) | pH ≤ 2 or ≥ 12.5 | Amines are often basic and can be corrosive. A pH test of a solution of the compound is necessary. |
| Reactivity (D003) | Unstable, reacts violently with water, etc. | Data is not available; however, reactivity with incompatible materials should be assumed. |
| Toxicity (D004-D043) | Exceeds concentration limits for specific contaminants | While not listed, its potential harm if swallowed or inhaled suggests it could be toxic.[7] |
Due to the high probability of this compound exhibiting corrosive and possibly ignitable or toxic characteristics, it is recommended to manage it as a hazardous waste.
Personal Protective Equipment (PPE) and Handling Procedures
To mitigate exposure risks, the following PPE and handling protocols are mandatory:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: A lab coat is required. For significant quantities, chemical-resistant aprons or coveralls are recommended.
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8]
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Ground and bond containers when transferring material to prevent static discharge.[8][9]
Waste Collection and Storage: Segregation is Key
Proper segregation, labeling, and storage of chemical waste are critical to prevent dangerous reactions and ensure compliance.
Step-by-Step Waste Collection Protocol:
-
Container Selection: Use a designated, properly labeled, and leak-proof container compatible with the chemical. The container must have a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-((Morpholin-2-YL)methyl) ethanamine," and the date accumulation started.
-
Segregation: Store the waste container in a designated satellite accumulation area. It must be segregated from incompatible materials, such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]
-
Closure: Keep the waste container closed at all times, except when adding waste.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
-
Containment: For small spills, contain the material with an inert absorbent such as sand, earth, or vermiculite.[2][10] Do not use combustible materials like paper towels to absorb the spill.
-
Collection: Carefully collect the absorbed material and contaminated debris using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Pathway: Ensuring Regulatory Compliance
The ultimate disposal of N-((Morpholin-2-YL)methyl) ethanamine must be conducted through a licensed hazardous waste disposal facility.
Disposal Workflow:
Caption: Disposal workflow for N-((Morpholin-2-YL)methyl) ethanamine.
Preferred Disposal Method:
Incineration is the preferred method for the disposal of morpholine and its derivatives.[11] This process should be carried out in a permitted hazardous waste incinerator equipped with nitrogen oxide emission controls to meet environmental regulations.[11]
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A Comprehensive Safety and Handling Guide for N-((Morpholin-2-YL)methyl) ethanamine
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of N-((Morpholin-2-YL)methyl) ethanamine (CAS No. 122894-66-0). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Immediate Hazard Assessment and Chemical Profile
N-((Morpholin-2-YL)methyl) ethanamine is a morpholine derivative.[1][2][3] While comprehensive safety data for this specific compound is not widely published, its structural components—a morpholine ring and an ethanamine side chain—indicate a significant potential for hazard. Data from suppliers and analogous compounds provide a strong basis for a cautious approach.
Known Hazards: Based on supplier safety data, N-((Morpholin-2-YL)methyl) ethanamine is classified as harmful.[1] The GHS07 pictogram indicates it is an irritant and can be harmful.[1] Specific hazard statements confirm it is harmful if swallowed (H302) and harmful if inhaled (H332).[1]
Inferred Hazards from Analogous Compounds: To ensure the highest level of safety, we must consider the hazards associated with structurally similar compounds:
-
Morpholine: This parent compound is known to be corrosive, flammable, and capable of causing severe burns and serious eye damage.[4][5][6] It is also harmful by inhalation, in contact with skin, and if swallowed.[4]
-
2-Morpholinoethylamine: This related compound is also corrosive, causing severe skin burns and eye damage, and is harmful if swallowed.[7] It is also noted as a potential skin sensitizer, which may cause an allergic reaction.[7]
Given this information, it is prudent to treat N-((Morpholin-2-YL)methyl) ethanamine as a corrosive, toxic, and potentially flammable liquid that may cause skin sensitization.
| Property | Value | Source |
| CAS Number | 122894-66-0 | Fluorochem[1] |
| Molecular Formula | C9H20N2O | Fluorochem[1] |
| Physical State | Liquid | Fluorochem[1] |
| GHS Pictogram | GHS07 (Harmful/Irritant) | Fluorochem[1] |
| Hazard Statements | H302: Harmful if swallowedH332: Harmful if inhaled | Fluorochem[1] |
Emergency Protocols: Your First Line of Defense
In the event of an exposure or spill, immediate and correct action is critical.
-
If Swallowed (P301+P310): Immediately call a POISON CENTER or doctor.[1] Do NOT induce vomiting.
-
If on Skin or Hair (P303+P361+P353): Take off immediately all contaminated clothing.[1] Rinse skin with copious amounts of water.[1]
-
If Inhaled: Move the person to fresh air. If experiencing respiratory symptoms (P342+P311), call a POISON CENTER or doctor.[1]
-
In Case of Eye Contact: Based on the corrosive nature of analogous compounds, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Spill Response: Evacuate the area. Wear full personal protective equipment (see section 3). Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6] Ventilate the area thoroughly.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
A multi-layered approach to PPE is mandatory when handling N-((Morpholin-2-YL)methyl) ethanamine. The following provides a step-by-step guide to donning and doffing the required equipment.
Mandatory PPE:
-
Hand Protection: Double gloving is required. Use a pair of disposable nitrile gloves as the inner layer, and a pair of chemical-resistant gloves (e.g., neoprene or butyl rubber) as the outer layer.[8][9] Gloves should be changed every 30 minutes or immediately if contaminated.[10]
-
Body Protection: A long-sleeved, chemical-resistant laboratory coat is essential.[8] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.[9][10]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[8][11] In addition, a full-face shield must be worn over the goggles to protect against splashes.[8][10]
-
Respiratory Protection: Due to the inhalation hazard, all work with this compound must be conducted in a certified chemical fume hood. If there is a risk of exposure outside of a fume hood, a respirator with an appropriate organic vapor cartridge is required.[10][11]
PPE Donning and Doffing Workflow:
Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling from Receipt to Use
Adherence to a strict operational protocol is crucial for minimizing exposure risk.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment, including spill cleanup materials, readily available.
-
Aliquotting: When transferring the liquid, use a calibrated pipette with a disposable tip or a graduated cylinder. Perform all transfers within the fume hood.
-
Reaction Setup: If using in a reaction, ensure the apparatus is securely clamped and that any potential points of release (e.g., condenser outlets) are properly vented into the fume hood's exhaust.
-
Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.
Chemical Handling Workflow Diagram:
Caption: A workflow for the safe handling of N-((Morpholin-2-YL)methyl) ethanamine.
Disposal Plan: Responsible Waste Management
Improper disposal of N-((Morpholin-2-YL)methyl) ethanamine and its containers can pose a significant environmental and safety risk.
-
Waste Collection: All waste containing this chemical, including contaminated consumables (e.g., pipette tips, gloves), must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures. Do not dispose of this chemical down the drain.
By adhering to these rigorous safety protocols, you contribute to a secure research environment, ensuring the well-being of yourself and your colleagues while advancing scientific discovery.
References
-
PubChem. 2-Morpholinoethylamine. National Center for Biotechnology Information. [Link]
-
Carl Roth. Safety Data Sheet: Morpholine. [Link]
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Carl Roth. Safety Data Sheet: Morpholine. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
National Academies Press. Personal Protective Equipment. [Link]
-
National Center for Biotechnology Information. Morpholine. [Link]
-
PubChem. 2-Morpholineethanamine. National Center for Biotechnology Information. [Link]
-
International Journal of Health Sciences. An updated review on morpholine derivatives with their pharmacological actions. [Link]
-
U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). [Link]
-
PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. pharmastate.academy [pharmastate.academy]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

